molecular formula C18H17IN2O B595665 3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1260842-73-6

3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B595665
CAS No.: 1260842-73-6
M. Wt: 404.251
InChI Key: NPXOBJVNNRTPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with the molecular formula C18H17IN2O and a molecular weight of 404.25 g/mol . This organic building block features an indazole core that is functionalized with an iodine atom at the 3-position and a phenyl group at the 6-position. The indazole nitrogen is protected with a tetrahydropyranyl (THP) group, a common protecting group used in multi-step synthetic sequences to improve solubility and control reactivity . This iodinated indazole serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The iodine atom is a reactive handle that enables further structural diversification through metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, or Suzuki reactions, to create more complex molecules . Compounds based on the indazole scaffold are of significant interest in pharmaceutical research for their potential biological activities. Specifically, structurally similar indazole derivatives have been investigated as potent and selective inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine protein kinase that is a promising therapeutic target in several cancer types, including breast cancer, lung cancer, and neuroblastoma . Researchers can use this intermediate to synthesize novel compounds for evaluating kinase inhibitory activity, antiproliferative effects, and other pharmacological properties. Please handle this compound with care in a well-ventilated laboratory setting and wear appropriate personal protective equipment. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-iodo-1-(oxan-2-yl)-6-phenylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O/c19-18-15-10-9-14(13-6-2-1-3-7-13)12-16(15)21(20-18)17-8-4-5-11-22-17/h1-3,6-7,9-10,12,17H,4-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXOBJVNNRTPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)C4=CC=CC=C4)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733710
Record name 3-Iodo-1-(oxan-2-yl)-6-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260842-73-6
Record name 3-Iodo-1-(oxan-2-yl)-6-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by an indazole core, an iodo substituent, a phenyl ring, and a tetrahydro-2H-pyran moiety. The unique combination of these structural elements suggests various therapeutic applications, particularly in the fields of oncology and metabolic disorders.

Molecular Formula : C18_{18}H17_{17}I N2_{2}O
Molecular Weight : 404.25 g/mol
CAS Number : 1260842-73-6

Synthesis

The synthesis of this compound typically involves the use of copper(I) iodide as a catalyst along with potassium phosphate in N,N-dimethylformamide (DMF) at elevated temperatures. This method effectively constructs the indazole framework while incorporating the iodine substituent and other functional groups essential for biological activity.

Biological Activity

Research indicates that indazole derivatives, including this compound, exhibit significant biological activities:

  • Enzyme Inhibition : The compound has shown inhibitory effects against various enzymes, notably microsomal HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This suggests potential applications in treating hyperlipidemia and related metabolic disorders.
  • Anticancer Potential : Indazole derivatives have been studied for their anticancer properties. For instance, structural modifications can enhance their activity against specific cancer cell lines by interacting with molecular targets involved in tumor growth and proliferation.
  • Mechanism of Action : The biological effects of this compound are mediated through its binding to specific receptors or enzymes, altering their activity and leading to various therapeutic outcomes .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleC12_{12}H13_{13}I N2_{2}OLacks phenyl substitution but retains indazole core
6-Iodo-indazoleC9_{9}H7_{7}I N2_{2}Simpler structure focused primarily on indazole
3-Iodo-N-(pyridinyl)indazoleC13_{13}H10_{10}I N3_{3}Contains pyridine, enhancing potential interactions

These comparisons highlight how variations in substitution patterns can significantly influence biological activities and potential applications in drug development.

Case Studies and Research Findings

Several studies have documented the biological activities of indazole derivatives:

  • Inhibition Studies : A study demonstrated that analogs of indazole exhibited IC50_{50} values ranging from nanomolar to micromolar concentrations against various cancer cell lines, indicating strong inhibitory effects on tumor growth .
  • Pharmacological Profiles : Research has shown that modifications to the indazole structure can enhance binding affinity to biological targets, improving therapeutic efficacy against diseases such as cancer and hyperlipidemia .
  • Toxicological Assessments : Preliminary toxicological studies suggest that while some derivatives exhibit promising therapeutic effects, they also require careful evaluation for safety and potential side effects before clinical application .

Comparison with Similar Compounds

Key Observations:

The nitro group in 3-Iodo-6-nitro-1-(THP)-1H-indazole is electron-withdrawing, which may increase electrophilicity for nucleophilic aromatic substitution or reduction to amines . The amino group in 3-Iodo-1H-indazol-6-amine offers a site for further functionalization (e.g., amide coupling) .

Synthesis Efficiency Halogenated derivatives (e.g., 6-Iodo-1-(THP)-1H-indazole) achieve high yields (~89%) under optimized conditions, suggesting that iodine incorporation is highly efficient . The green synthesis protocol (NH₄Cl catalysis, ethanol solvent) is broadly applicable to halogen- and methyl-substituted indazoles, with yields up to 88% .

Stability Requirements

  • The 6-Iodo-1-(THP)-1H-indazole requires storage under argon, indicating sensitivity to oxidation or moisture .
  • Nitro-substituted analogues (e.g., 3-Iodo-6-nitro-1-(THP)-1H-indazole) are stored at 2–8°C, similar to the target compound, but their nitro group may necessitate additional safety precautions .

Applications in Drug Discovery

  • The THP group in all analogues serves as a temporary protecting group, enabling selective deprotection for downstream modifications .
  • The phenyl-substituted target compound is likely prioritized for structure-activity relationship (SAR) studies due to its balanced hydrophobicity and steric bulk .

Research Findings and Implications

  • Synthetic Advantages : The ammonium chloride-catalyzed method is superior to traditional approaches in cost, time, and environmental impact, making it ideal for scalable production of halogenated indazoles .
  • Structural Flexibility: Substitution at position 6 (phenyl, nitro, or amino) allows tuning of electronic and steric properties for diverse applications, such as kinase inhibitors or fluorescent probes .
  • Stability Challenges: Iodine and nitro substituents may necessitate specialized handling (e.g., inert atmosphere, low temperatures), whereas amino derivatives require protection from oxidation .

Preparation Methods

THP Protection Methodology

The N-1 nitrogen is protected by reacting 3-iodo-6-phenyl-1H-indazole with 3,4-dihydro-2H-pyran in the presence of methanesulfonic acid (MsOH) as a catalyst. This reaction is typically conducted in solvents such as DMF, tetrahydrofuran (THF), or methylene chloride (CH₂Cl₂) at room temperature. The THP group forms a stable acetal linkage, yielding 3-iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with high efficiency.

Key Reaction Parameters

ParameterDetailsSource
Protecting Agent 3,4-Dihydro-2H-pyran
Catalyst Methanesulfonic acid (MsOH)
Solvent DMF, THF, or CH₂Cl₂
Temperature Room temperature
Time 2–4 hours

The reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via recrystallization or silica gel chromatography.

Functionalization of the C-6 Position

The phenyl group at the C-6 position can be introduced via cross-coupling reactions. Two primary methods are employed:

Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki coupling between 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and phenylboronic acid is a robust method. The reaction uses Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts, with a base such as cesium carbonate (Cs₂CO₃) in a DMF/water solvent system at 80°C.

Example Protocol

  • Combine 3-iodo-1-(THP)-1H-indazole (1.0 equiv), phenylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in DMF/H₂O (9:1).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv) under inert atmosphere.

  • Heat at 80°C for 16 hours.

  • Purify via column chromatography (ethyl acetate/hexanes).

Yield : ~70–85%.

Heck Reaction

For olefinic substituents, a Heck reaction with styrene derivatives can be employed. Using Pd(OAc)₂ and tri-o-tolylphosphine as a ligand in DMF at 100°C, the reaction affords aryl-alkenylated products.

Deprotection and Final Product Isolation

The THP group is removed under acidic conditions to yield the final product. Hydrochloric acid (HCl) in methanol or aqueous HCl at 50°C for 2 hours is commonly used. Post-deprotection, the product is isolated via extraction and recrystallization.

Deprotection Conditions

ParameterDetailsSource
Acid 2 M HCl in MeOH/H₂O
Temperature 50°C
Time 2 hours

Analytical Characterization

The final product is characterized using:

  • ¹H/¹³C NMR : Peaks corresponding to the THP group (δ 3.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm).

  • HRMS : Molecular ion peak at m/z 404.2 [M+H]⁺.

  • HPLC : Purity >95% .

Q & A

Q. What synthetic strategies are optimal for preparing 3-Iodo-6-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including halogenation, N-protection, and palladium-catalyzed cross-coupling reactions. For example, 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be synthesized via bromination of 6-bromo-1H-indazole followed by N-protection with tetrahydro-2H-pyran (THP), achieving yields up to 90% . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst loading) is critical. Mechanochemical approaches (e.g., ball milling) offer solvent-free alternatives, enhancing efficiency and reducing Pd residue (<2 ppm) .

Q. Key Parameters for Optimization

ParameterTypical RangeImpact on Yield/Purity
Catalyst (Pd source)1–5 mol%Higher loading accelerates coupling but increases costs.
Temperature80–120°CElevated temps improve kinetics but risk decomposition.
SolventDMF, THF, or solvent-freePolar aprotic solvents favor coupling; solvent-free reduces waste.

Q. How does the THP-protecting group influence the stability and reactivity of the indazole core?

The tetrahydro-2H-pyran (THP) group enhances stability by protecting the indazole nitrogen from undesired side reactions (e.g., oxidation or nucleophilic attack). It is selectively introduced using dihydropyran under acidic conditions and removed via acid hydrolysis (e.g., HCl or p-TsOH) . THP also modulates steric and electronic properties, affecting regioselectivity in subsequent reactions like Suzuki-Miyaura couplings .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns (e.g., iodophenyl vs. nitro groups) and THP-protection.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C16_{16}H16_{16}IN3_3O: theoretical 417.03 g/mol).
  • X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .
  • HPLC-PDA : Assesses purity (>95% typical) and identifies byproducts from coupling reactions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., iodo, phenyl, THP) influence reactivity in cross-coupling reactions?

The iodo substituent at position 3 acts as a superior leaving group compared to bromo or chloro, facilitating Pd-catalyzed couplings (e.g., Heck, Sonogashira). The phenyl group at position 6 enhances π-π stacking in target binding, while the THP group sterically shields the indazole nitrogen, directing reactivity to the iodo site. Computational studies (DFT) reveal that electron-withdrawing groups (e.g., NO2_2) at position 6 increase electrophilicity at position 3, accelerating substitution .

Q. What methodological approaches resolve contradictions in reported biological activity data for indazole derivatives?

Discrepancies in bioactivity data often arise from variations in assay conditions or impurity profiles. For example:

  • Impurity Profiling : Use LC-MS to identify residual Pd or deprotected intermediates, which may exhibit off-target effects .
  • Standardized Assays : Compare IC50_{50} values under consistent conditions (e.g., ATP concentration in kinase assays).
  • SAR Meta-Analysis : Cross-reference data from analogues (e.g., 3-bromo-6-nitro variants) to isolate substituent-specific effects .

Q. Can this compound serve as a precursor for radiopharmaceuticals or PET tracers?

The iodine atom at position 3 allows for radioisotope substitution (e.g., 124^{124}I for PET imaging). Key steps include:

Deprotection : Remove THP under mild acidic conditions to expose the indazole nitrogen for further functionalization.

Radioiodination : Utilize iododestannylation or isotopic exchange reactions .

In Vivo Stability Testing : Assess metabolic stability in murine models to validate tracer viability .

Q. How does the compound’s conformation affect binding to biological targets (e.g., kinases)?

Molecular docking studies suggest that the THP group induces a planar conformation in the indazole core, optimizing hydrogen bonding with kinase ATP pockets (e.g., VEGFR-2). The iodophenyl moiety occupies hydrophobic pockets, while the THP oxygen forms water-mediated contacts. Comparative studies with Axitinib derivatives (e.g., 3-nitro variants) show reduced affinity when steric bulk is altered .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Flow Chemistry : Continuous processing minimizes intermediate degradation and improves heat management.
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and waste .
  • Quality-by-Design (QbD) : Use DoE (Design of Experiments) to map critical process parameters (CPPs) and ensure robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.